4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride
Description
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is a synthetic chloroethylamine derivative characterized by a bis-(2-chloroethyl)amino group attached to a methyl-substituted octynol backbone. This compound shares structural similarities with alkylating agents such as nitrosoureas and nitrogen mustards, which are known for their DNA crosslinking and cytotoxic properties .
Properties
CAS No. |
40415-92-7 |
|---|---|
Molecular Formula |
C13H24Cl3NO |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(4-hydroxy-4-methyloct-1-ynyl)azanium;chloride |
InChI |
InChI=1S/C13H23Cl2NO.ClH/c1-3-4-6-13(2,17)7-5-10-16(11-8-14)12-9-15;/h17H,3-4,6-9,11-12H2,1-2H3;1H |
InChI Key |
CYICVSRBKBXVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC#C[NH+](CCCl)CCCl)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-octyn-4-ol and bis-(2-chloroethyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction and improve the efficiency of the synthesis.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The bis-(2-chloroethyl)amino group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s alkylating properties make it useful in studying DNA interactions and cellular processes.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride involves its ability to alkylate DNA. The bis-(2-chloroethyl)amino group forms covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)
- Structural Differences : CCNU contains a nitrosourea group and a cyclohexyl substituent, whereas the target compound lacks the nitroso moiety and features a longer alkyne chain.
- Mechanistic Insights: CCNU exerts dual alkylating and carbamoylating activities. Its cyclohexyl group facilitates protein binding (via carbamoylation), while the chloroethyl group alkylates DNA .
- Solubility and Bioavailability: CCNU’s lipid solubility (octanol/water coefficient ~0.5) enables blood-brain barrier penetration, a critical factor in treating gliomas . The target compound’s hydrochloride salt may improve aqueous solubility but reduce lipid-mediated tissue penetration compared to CCNU.
1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)
- Alkylating Efficiency: BCNU’s dual chloroethyl groups confer higher alkylating activity than CCNU, leading to more potent DNA crosslinking .
- Structural modifications in the target compound (e.g., octynol backbone) might alter metabolic stability, influencing toxicity profiles.
Bis(2-Chloroethyl)methylamine (HN2)
- Chemical Stability : HN2, a nitrogen mustard, rapidly hydrolyzes in aqueous environments to form reactive aziridinium ions. In contrast, the target compound’s alkyne and hydroxyl groups may stabilize the molecule, prolonging its half-life .
- Antimicrobial Activity: Bis-(2-chloroethyl)amino derivatives of pyrimidinones (e.g., compounds 4a,b in ) exhibit Gram-positive antibacterial activity.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Octanol/Water Coefficient | Alkylating Activity | Carbamoylating Activity |
|---|---|---|---|---|---|
| 4-Methyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol HCl | ~310.7 | Bis-(2-chloroethyl)amino, octynol, HCl | Predicted: 0.3–0.6 | High (theoretical) | None |
| CCNU | 214.7 | Nitrosourea, cyclohexyl, chloroethyl | 0.5 | Moderate | High |
| BCNU | 214.1 | Nitrosourea, bis-chloroethyl | 0.4 | High | Moderate |
| HN2 Hydrochloride | 192.5 | Bis-(2-chloroethyl)methylamine, HCl | N/A | Rapid, non-specific | None |
Key Research Findings
- Role of Solubility: Compounds with higher octanol/water coefficients (e.g., CCNU) exhibit better CNS penetration but increased systemic toxicity . The target compound’s intermediate solubility may balance tissue distribution and safety.
- Mechanistic Divergence : Nitrosoureas like CCNU and BCNU rely on carbamoylation for protein binding, which correlates with toxicity. The absence of this moiety in the target compound may reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
